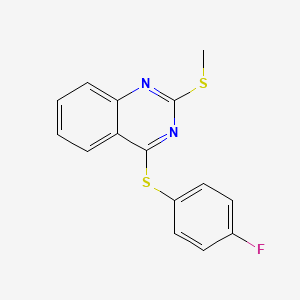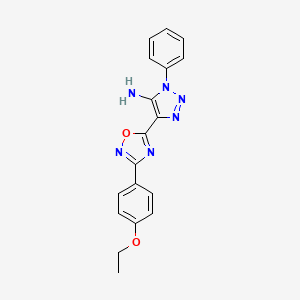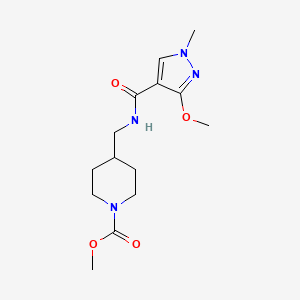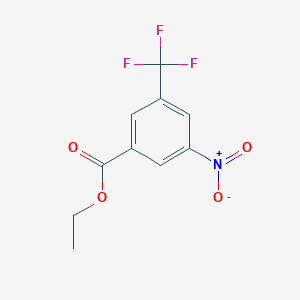
8-Hydrazinyl-3-methyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Hydrazinyl-3-methyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione, also known as CEP-26401, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It is a purine analog that has shown promising results in preclinical studies as an anticancer agent.
Mechanism Of Action
The mechanism of action of 8-Hydrazinyl-3-methyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione involves the inhibition of a protein called CDC7 kinase, which is involved in DNA replication and cell division. By inhibiting CDC7 kinase, 8-Hydrazinyl-3-methyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione disrupts the normal cell cycle and induces apoptosis in cancer cells. This mechanism of action makes 8-Hydrazinyl-3-methyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione a promising candidate for cancer therapy.
Biochemical and Physiological Effects:
8-Hydrazinyl-3-methyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione has been shown to have a number of biochemical and physiological effects. In addition to its anticancer activity, it has been shown to inhibit the growth of malaria parasites and to have antiviral activity against HIV. It has also been shown to have anti-inflammatory activity, which could be useful in the treatment of inflammatory diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of 8-Hydrazinyl-3-methyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione for lab experiments is its specificity for CDC7 kinase. This makes it a useful tool for studying the role of CDC7 kinase in various cellular processes. However, one limitation of 8-Hydrazinyl-3-methyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione is its relatively low solubility in aqueous solutions, which can make it difficult to work with in some experiments.
Future Directions
There are several potential future directions for research on 8-Hydrazinyl-3-methyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione. One area of interest is the development of more potent analogs of 8-Hydrazinyl-3-methyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione that could be used as anticancer agents. Another area of interest is the study of the role of CDC7 kinase in other cellular processes, such as DNA repair and replication. Finally, the potential use of 8-Hydrazinyl-3-methyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione in combination with other anticancer agents is an area of ongoing research.
Synthesis Methods
The synthesis of 8-Hydrazinyl-3-methyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione involves a series of chemical reactions that are carried out in a laboratory setting. The starting material for the synthesis is 2,6-dioxopurine, which is then reacted with naphthalen-1-ylmethylamine to form the intermediate compound. This intermediate is then reacted with hydrazine hydrate to yield the final product, 8-Hydrazinyl-3-methyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione.
Scientific Research Applications
8-Hydrazinyl-3-methyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, it has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable characteristic for an anticancer agent.
properties
IUPAC Name |
8-hydrazinyl-3-methyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O2/c1-22-14-13(15(24)20-17(22)25)23(16(19-14)21-18)9-11-7-4-6-10-5-2-3-8-12(10)11/h2-8H,9,18H2,1H3,(H,19,21)(H,20,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOMJIZSYFLLNRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NN)CC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Hydrazinyl-3-methyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[5-methyl-6-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2872652.png)

![(E)-2-cyano-N-(3-methoxyphenyl)-3-[5-(4-morpholin-4-ylsulfonylphenyl)furan-2-yl]prop-2-enamide](/img/structure/B2872654.png)



![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-2-methyl-3-nitrobenzamide](/img/structure/B2872662.png)
![4-ethyl-5-[2-(methylsulfanyl)phenyl]-4H-1,2,4-triazol-3-ylhydrosulfide](/img/structure/B2872665.png)



![3-Methyl-2-{[1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}pyridine](/img/structure/B2872673.png)
